molecular formula C14H11N5O2S2 B11379356 N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11379356
M. Wt: 345.4 g/mol
InChI Key: BXLPEMZUKXIFIZ-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency and shorter reaction times compared to conventional heating methods. The reaction conditions include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The process can be optimized by controlling parameters like temperature, pressure, and microwave power to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s thiadiazole moiety is known to interact with biomolecules such as proteins and DNA, leading to its biological effects. The presence of the N-C-S linkage in the thiadiazole ring contributes to its strong binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of a thiadiazole ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H11N5O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C14H11N5O2S2/c1-22-14-17-16-13(23-14)15-12(21)11-10(20)7-8-19(18-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,21)

InChI Key

BXLPEMZUKXIFIZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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